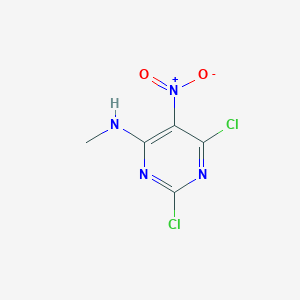
2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine
Cat. No. B8500297
M. Wt: 223.01 g/mol
InChI Key: IMNNQSYNWZHITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09328118B2
Procedure details


Tin (II) chloride dihydrate (2.0 g) was added to a solution of 2,6-dichloro-N-methyl-5-nitropyrimidine-4-amine (680 mg) in EtOH (13 mL) at room temperature. The mixture was stirred at room temperature for 3 hours, and stirred at 90° C. for 2 hours. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure. EtOAc and a saturated aqueous NaHCO3 solution were added to the residue, and the insoluble material was separated by filtration using Celite. Extraction was performed on the filtrate using EtOAc, and the extract was washed with water and saturated brine. The organic layer was dried over MgSO4 and filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (Hex:EtOAc=80:20 to 50:50), whereby 2,6-dichloro-N4-methylpyrimidine-4,5-diamine (482 mg) was obtained as a pale yellow solid.

Quantity
680 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[Cl:6][C:7]1[N:12]=[C:11]([NH:13][CH3:14])[C:10]([N+:15]([O-])=O)=[C:9]([Cl:18])[N:8]=1>CCO>[Cl:6][C:7]1[N:12]=[C:11]([NH:13][CH3:14])[C:10]([NH2:15])=[C:9]([Cl:18])[N:8]=1 |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Sn](Cl)Cl
|
|
Name
|
|
|
Quantity
|
680 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=C(C(=N1)NC)[N+](=O)[O-])Cl
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 90° C. for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
EtOAc and a saturated aqueous NaHCO3 solution were added to the residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the insoluble material was separated by filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
the extract was washed with water and saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (Hex:EtOAc=80:20 to 50:50)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=C(C(=N1)NC)N)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 482 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
